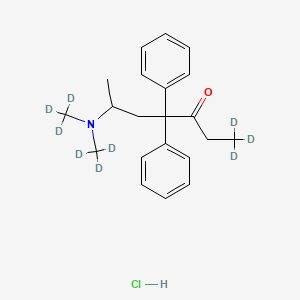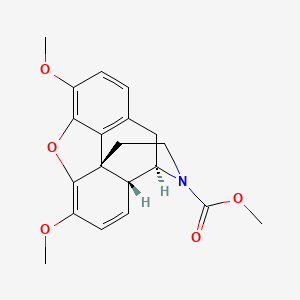
Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-dimethoxy-5,6,7,8-tetradehydro-4,5-epoxymorphinan-17-carboxylate, also known as Thebaine, is an opiate alkaloid found in the opium poppy (Papaver somniferum). It is chemically related to both morphine and codeine but has distinct properties and applications. Thebaine is not used directly for pain relief but serves as a precursor for the synthesis of various semi-synthetic opioids.
準備方法
Synthetic Routes and Reaction Conditions
Thebaine can be extracted from the opium poppy or synthesized through various chemical processes. One common method involves the demethylation of codeine or morphine, followed by specific chemical reactions to introduce the necessary functional groups. The synthesis typically requires controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Thebaine often involves large-scale extraction from opium poppy plants. The process includes harvesting the poppy, extracting the latex, and then purifying Thebaine through a series of chemical treatments. Advanced techniques such as chromatography and crystallization are employed to achieve high purity levels suitable for pharmaceutical use.
化学反応の分析
Types of Reactions
Thebaine undergoes various chemical reactions, including:
Oxidation: Thebaine can be oxidized to produce compounds like oripavine.
Reduction: Reduction reactions can convert Thebaine into different derivatives.
Substitution: Thebaine can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
Major products formed from these reactions include oripavine, codeine, and other semi-synthetic opioids. These products have significant pharmaceutical applications, particularly in pain management and anesthesia.
科学的研究の応用
Thebaine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various opioids.
Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.
Medicine: Serves as a starting material for producing pain-relief medications like oxycodone and naloxone.
Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic opioids.
作用機序
Thebaine exerts its effects by interacting with opioid receptors in the brain and nervous system. It primarily targets the mu-opioid receptors, leading to analgesic effects. Thebaine itself is not used for pain relief but is converted into other compounds that have a more direct therapeutic effect. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signals.
類似化合物との比較
Similar Compounds
Morphine: A natural opiate used for pain relief.
Codeine: Another natural opiate with analgesic properties.
Oripavine: A derivative of Thebaine with similar chemical properties.
Uniqueness
Thebaine is unique in its structure and reactivity, making it a valuable precursor for synthesizing a wide range of semi-synthetic opioids. Unlike morphine and codeine, Thebaine is not used directly for pain relief but plays a crucial role in the pharmaceutical industry for producing more potent and effective medications.
特性
CAS番号 |
220499-22-9 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC名 |
methyl (4R,4aR,12bS)-7,9-dimethoxy-2,4,4a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H21NO5/c1-23-14-6-4-11-10-13-12-5-7-15(24-2)18-20(12,16(11)17(14)26-18)8-9-21(13)19(22)25-3/h4-7,12-13H,8-10H2,1-3H3/t12-,13+,20-/m0/s1 |
InChIキー |
XNQFAMOFZAYWCG-RDXCRGQUSA-N |
異性体SMILES |
COC1=C2[C@@]34CCN([C@@H]([C@@H]3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |
正規SMILES |
COC1=C2C34CCN(C(C3C=C1)CC5=C4C(=C(C=C5)OC)O2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


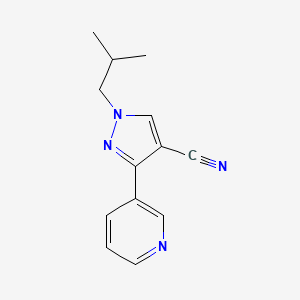
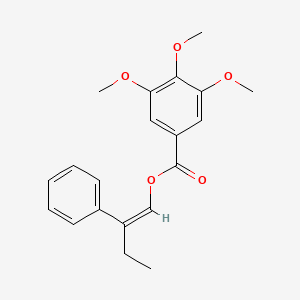
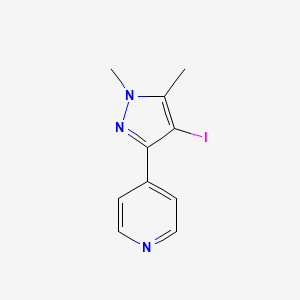
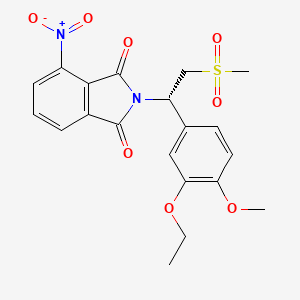
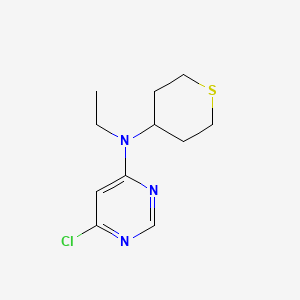

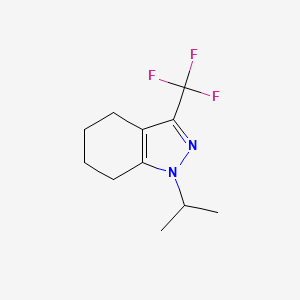
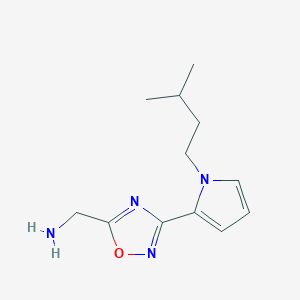
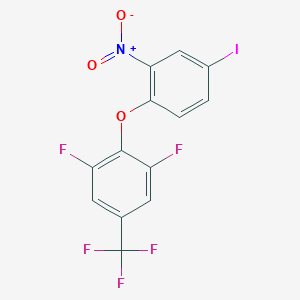
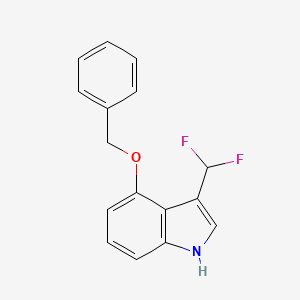


![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)
